

# PSI-697 specificity for P-selectin vs E-selectin

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## Compound Focus: Psi-697

CAS No.: 851546-61-7

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## Comparison of P-selectin Inhibitors

The table below summarizes the available experimental data for **PSI-697** and other P-selectin inhibitors, which shows that **PSI-697** is characterized as a selective P-selectin antagonist, though quantitative data for E-selectin is lacking.

Inhibitor Name	Reported Specificity	Affinity for P-selectin (Kd or IC <sub>50</sub> )	Affinity for E-selectin	Key Experimental Findings
<b>PSI-697</b>	Selective P-selectin antagonist [1]	Kd ~200 $\mu$ M [2]	<b>Not specified</b> in the available data	Reduced thrombosis and vein wall injury in animal models without affecting thrombus mass [3] [4]. Did not inhibit platelet-monocyte aggregate formation in a human clinical trial [1].
<b>Bimosiamose (TBC1269)</b>	Pan-selectin inhibitor [2]	IC <sub>50</sub> ~70 $\mu$ M [2]	IC <sub>50</sub> >500 $\mu$ M [2]	A broad-spectrum inhibitor that targets all three selectins (P, E, and L) [2].

Inhibitor Name	Reported Specificity	Affinity for P-selectin (Kd or IC <sub>50</sub> )	Affinity for E-selectin	Key Experimental Findings
<b>GMI-1070 (Rivipansel)</b>	Not fully specified	IC <sub>50</sub> ~423 $\mu$ M [2]	Not specified	Known for its development in treating sickle cell disease; requires high daily doses due to low potency [2].
<b>GSnP-6</b>	High-affinity PSGL-1 mimetic	Kd ~22 nM [2]	Not specified	A glycosulfopeptide that potently blocks P-selectin/PSGL-1 interactions with high stability and nanomolar affinity [2].

## Experimental Evidence for PSI-697

The data on **PSI-697** primarily comes from *in vivo* models and one human clinical study, focusing on its functional effects rather than direct binding measurements to E-selectin.

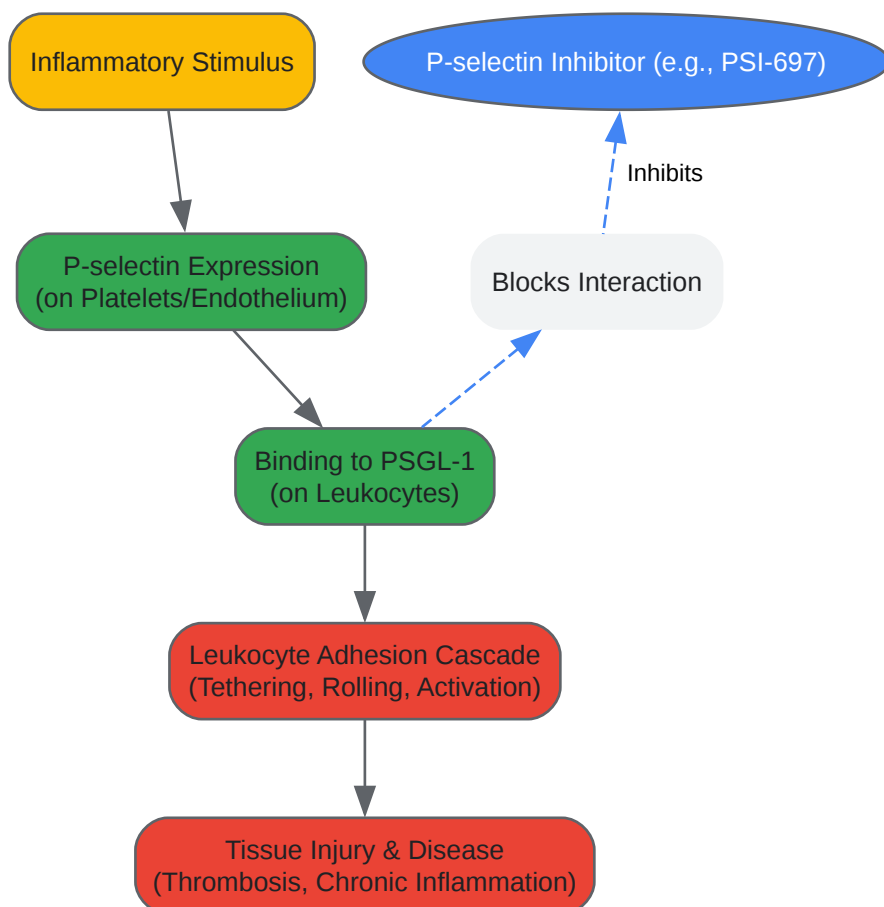
- **In Vivo Models of Venous Thrombosis:** Multiple rat and baboon studies demonstrate that oral administration of **PSI-697** (30 mg/kg daily) promotes thrombus resolution, decreases vein wall inflammation, and reduces vein wall injury (measured by stiffness and intimal thickness) without reducing thrombus mass. These effects occurred without anticoagulation [3] [4] [5].
- **Human Clinical Trial:** A double-blind, placebo-controlled crossover study in healthy smokers administered a single 600 mg oral dose of **PSI-697**. The results showed that despite achieving target plasma concentrations (1906 ng/mL at 4 hours), **PSI-697** had **no demonstrable effect** on either stimulated or unstimulated platelet-monocyte aggregate formation. In contrast, a P-selectin-blocking antibody used as a positive control significantly inhibited aggregation [1].

## The Selectin Family and Inhibitor Design

To understand the challenge of specificity, it is helpful to know the biological context. The selectin family consists of three closely related calcium-dependent lectins: **P-selectin**, **E-selectin**, and **L-selectin** [6] [7]. They share a common domain structure, including a N-terminal carbohydrate recognition domain that binds

to glycan ligands like sialyl Lewis x (sLe<sup>x</sup>) [7]. This structural similarity makes developing highly selective inhibitors difficult.

The following diagram illustrates the role of P-selectin in the inflammatory cascade, which is the primary target for these inhibitors.



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Current inhibitor strategies include:

- **Antibodies:** Highly specific but can be expensive and may induce an immune response with long-term use [2].
- **Small Molecules (e.g., PSI-697):** Offer oral availability but often have lower potency (micromolar range) and may struggle with specificity due to the conserved selectin ligand-binding site [2] [7].
- **Glycopeptide Mimics (e.g., GSnP-6):** Designed to mimic the natural ligand PSGL-1, incorporating both glycan and peptide motifs. This approach can achieve very high (nanomolar) affinity and better specificity by engaging a wider interaction surface [2].

## Interpretation and Research Implications

The search results confirm **PSI-697** is a **selective P-selectin antagonist**, but its functional potency is low compared to other modalities. The lack of reported E-selectin data is a significant gap.

For your research and development purposes, the key implications are:

- **Specificity Claim:** The claim of "selectivity" for **PSI-697** is based on its functional design and experimental context rather than a full head-to-head binding profile against all selectins.
- **Potency Considerations:** The weak micromolar affinity of **PSI-697** may explain its lack of efficacy in the human trial for inhibiting platelet-monocyte aggregation [1], highlighting a common challenge for early small-molecule selectin inhibitors.
- **Research Pathway:** To definitively establish selectivity, a direct comparative study measuring the binding affinity (Kd) or inhibitory concentration (IC<sub>50</sub>) of **PSI-697** for P-, E-, and L-selectin under the same experimental conditions would be required.

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